molecular formula C11H16N2O2S B6142473 (3,4-diethoxyphenyl)thiourea CAS No. 930396-10-4

(3,4-diethoxyphenyl)thiourea

Cat. No. B6142473
CAS RN: 930396-10-4
M. Wt: 240.32 g/mol
InChI Key: RVYNTSSFWGHQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Diethoxyphenyl)thiourea (DETU) is a chemical compound consisting of a phenyl ring with two ethoxy groups attached to the carbon atoms of the ring, and a thiourea group attached to the ring's nitrogen atom. It has been studied for its potential applications in a variety of fields, such as organic synthesis, materials science, and pharmaceuticals.

Scientific Research Applications

(3,4-diethoxyphenyl)thiourea has been studied for its potential applications in organic synthesis, materials science, and pharmaceuticals. In organic synthesis, this compound can be used as a catalyst for the synthesis of amides, esters, and other organic compounds. In materials science, it can be used as a curing agent for epoxy resins, and as a corrosion inhibitor for metals. In pharmaceuticals, it has been studied for its potential anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of (3,4-diethoxyphenyl)thiourea is not yet fully understood. However, it is believed to involve the formation of a complex between the this compound molecule and a target molecule, which then leads to a cascade of biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it has been found to induce apoptosis in certain cancer cells, suggesting potential anti-cancer activity.

Advantages and Limitations for Lab Experiments

The advantages of using (3,4-diethoxyphenyl)thiourea for lab experiments include its low cost and ease of synthesis. Additionally, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to using this compound, including its instability in the presence of light and oxygen, and its limited solubility in water.

Future Directions

For research on (3,4-diethoxyphenyl)thiourea include further studies on its mechanism of action and its potential applications in organic synthesis, materials science, and pharmaceuticals. Additionally, further studies on its biochemical and physiological effects are needed to better understand its potential therapeutic applications. Finally, further research is needed to explore ways to improve its stability and solubility, as well as its compatibility with other chemicals.

Synthesis Methods

(3,4-diethoxyphenyl)thiourea can be synthesized via a variety of methods, including the reaction of phenyl isothiocyanate and ethylene glycol in the presence of an acid catalyst, or the reaction of thiourea and ethylene glycol in the presence of a base catalyst. Other synthesis methods include the reaction of phenyl isothiocyanate and diethylene glycol, and the reaction of thiourea and diethylene glycol.

properties

IUPAC Name

(3,4-diethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-3-14-9-6-5-8(13-11(12)16)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H3,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYNTSSFWGHQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=S)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306079
Record name N-(3,4-Diethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

930396-10-4
Record name N-(3,4-Diethoxyphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930396-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Diethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-diethoxyphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.